4-(dimethylsulfamoyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide
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Overview
Description
4-(dimethylsulfamoyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide is a complex organic compound known for its diverse applications in scientific research. This compound features a benzamide core with a dimethylsulfamoyl group and a phenylpiperazinyl propyl side chain, making it a molecule of interest in various fields such as chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of this compound is the C1s proteinase . This enzyme plays a crucial role in the activation of the classical complement pathway (CP) , which is an essential part of the innate immune system. The C1 complex, which includes C1s, is responsible for the cleavage of downstream CP components C4 and C2 .
Mode of Action
The compound, referred to as A1 in the literature , acts as a selective competitive inhibitor of C1s . It interacts with the substrate recognition site of C1s , thereby preventing the enzyme from catalyzing the cleavage of C4 and C2 .
Biochemical Pathways
By inhibiting C1s, A1 effectively blocks the classical complement pathway . This pathway is normally activated by the recognition of foreign pathogens by the C1 complex, leading to a cascade of reactions that result in the elimination of the pathogens. By preventing the activation of C4 and C2, A1 disrupts this cascade .
Pharmacokinetics
It is noted that the compound was identified through a small molecule virtual screen , suggesting that it may have favorable drug-like properties.
Result of Action
The inhibition of C1s by A1 leads to a dose-dependent reduction in the activation of the classical complement pathway . This is evidenced by a decrease in the formation of the membrane attack complex, a decrease in the lysis of antibody-sensitized sheep red blood cells, and a decrease in the activation of C2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the dimethylsulfamoyl group and the phenylpiperazinyl propyl side chain. Common reagents used in these reactions include sulfonyl chlorides, amines, and coupling agents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods enhance the efficiency and scalability of the production, ensuring a consistent supply of high-purity this compound for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, electrophiles; varying temperatures and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-(dimethylsulfamoyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 1-Naphthyl 3-(dimethylsulfamoyl)-4-methylbenzoate
- 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide
Uniqueness
4-(dimethylsulfamoyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzamide core with a dimethylsulfamoyl group and a phenylpiperazinyl propyl side chain makes it particularly versatile for various applications in research and industry.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O3S/c1-24(2)30(28,29)21-11-9-19(10-12-21)22(27)23-13-6-14-25-15-17-26(18-16-25)20-7-4-3-5-8-20/h3-5,7-12H,6,13-18H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGAOPVWPMKAEML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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